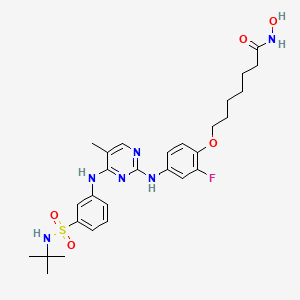

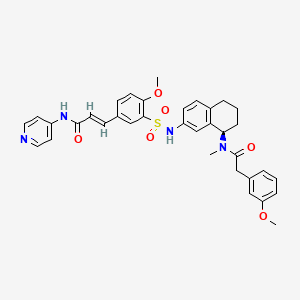

PLpro inhibitor 7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’inhibiteur de PLpro 7 est un composé organique synthétique conçu comme un inhibiteur covalent de la protéase de type papaïne (PLpro) du syndrome respiratoire aigu sévère coronavirus 2 (SRAS-CoV-2). Le domaine de la protéase de type papaïne de la protéine non structurale 3 (Nsp3) du SRAS-CoV-2 est essentiel à la réplication virale et dysrégule la réponse immunitaire de l’hôte en clivant l’ubiquitine et la protéine du gène 15 stimulé par l’interféron des protéines de l’hôte . L’inhibiteur de PLpro 7 a montré une inhibition puissante de la PLpro, ce qui en fait un candidat prometteur pour le développement thérapeutique contre la maladie à coronavirus 2019 (COVID-19).

Méthodes De Préparation

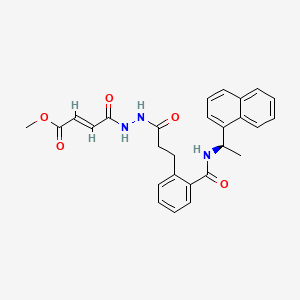

. La voie de synthèse comprend les étapes suivantes :

Formation du lien peptidomimétique : Cela implique le couplage d’un groupe naphtalèn-1-yléthyle avec un groupe phénylpropanoyle.

Introduction de l’électrophile réactif : Cette étape implique l’ajout d’un groupe hydrazinyle au lien peptidomimétique.

Assemblage final : Le composé final est formé par estérification avec du (E)-4-oxobut-2-énoate de méthyle.

Les méthodes de production industrielle de l’inhibiteur de PLpro 7 impliqueraient probablement l’optimisation de ces étapes de synthèse afin de garantir un rendement et une pureté élevés, ainsi que la possibilité de mise à l’échelle pour une production à grande échelle.

Analyse Des Réactions Chimiques

L’inhibiteur de PLpro 7 subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe naphtalèn-1-yléthyle.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle présents dans le composé.

Substitution : Le groupe hydrazinyle peut participer à des réactions de substitution, conduisant à la formation de divers dérivés.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués de l’inhibiteur de PLpro 7.

4. Applications de la recherche scientifique

L’inhibiteur de PLpro 7 présente plusieurs applications de recherche scientifique :

Chimie : Le composé est utilisé comme modèle pour étudier les mécanismes d’inhibition covalente et les relations structure-activité.

Biologie : Il est utilisé dans la recherche pour comprendre le rôle de la PLpro dans la réplication virale et la modulation de la réponse immunitaire de l’hôte.

Médecine : L’inhibiteur de PLpro 7 est étudié comme agent thérapeutique potentiel contre la COVID-19 en raison de sa capacité à inhiber la réplication du SRAS-CoV-2.

Industrie : Le composé peut être utilisé dans le développement de médicaments antiviraux et d’outils de diagnostic pour les infections à coronavirus.

Applications De Recherche Scientifique

PLpro inhibitor 7 has several scientific research applications:

Chemistry: The compound is used as a model for studying covalent inhibition mechanisms and structure-activity relationships.

Biology: It is employed in research to understand the role of PLpro in viral replication and host immune response modulation.

Medicine: this compound is being investigated as a potential therapeutic agent for COVID-19 due to its ability to inhibit SARS-CoV-2 replication.

Industry: The compound can be used in the development of antiviral drugs and diagnostic tools for coronavirus infections.

Mécanisme D'action

L’inhibiteur de PLpro 7 exerce ses effets en se liant de manière covalente au site actif du domaine de la protéase de type papaïne de la protéine non structurale 3 du SRAS-CoV-2 . Cette liaison inhibe l’activité protéase, empêchant le clivage de la polyprotéine virale et la dysrégulation de la réponse immunitaire de l’hôte. Les cibles moléculaires impliquées comprennent les substrats de la PLpro, l’ubiquitine et la protéine du gène 15 stimulé par l’interféron.

Comparaison Avec Des Composés Similaires

L’inhibiteur de PLpro 7 est unique par rapport aux autres composés similaires en raison de son mécanisme d’inhibition covalente et de sa haute sélectivité pour la PLpro par rapport aux déubiquitinases humaines . Les composés similaires comprennent :

GRL0617 : Un inhibiteur non covalent de la PLpro.

PF-07957472 : Un autre inhibiteur covalent avec une efficacité robuste dans les modèles précliniques.

L’inhibiteur de PLpro 7 se distingue par sa puissante inhibition de la PLpro avec des valeurs de concentration efficace sub-micromolaires contre plusieurs variants du SRAS-CoV-2 .

Propriétés

Formule moléculaire |

C27H27N3O5 |

|---|---|

Poids moléculaire |

473.5 g/mol |

Nom IUPAC |

methyl (E)-4-[2-[3-[2-[[(1R)-1-naphthalen-1-ylethyl]carbamoyl]phenyl]propanoyl]hydrazinyl]-4-oxobut-2-enoate |

InChI |

InChI=1S/C27H27N3O5/c1-18(21-13-7-10-19-8-3-5-11-22(19)21)28-27(34)23-12-6-4-9-20(23)14-15-24(31)29-30-25(32)16-17-26(33)35-2/h3-13,16-18H,14-15H2,1-2H3,(H,28,34)(H,29,31)(H,30,32)/b17-16+/t18-/m1/s1 |

Clé InChI |

QEHLIVYTSIQCOG-IECKCJDVSA-N |

SMILES isomérique |

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3CCC(=O)NNC(=O)/C=C/C(=O)OC |

SMILES canonique |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3CCC(=O)NNC(=O)C=CC(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10856362.png)

![7a-[2-[4-(3-Piperidin-1-ylpropoxy)phenyl]ethyl]-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B10856383.png)

![4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)

![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2S)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate](/img/structure/B10856400.png)

![1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone](/img/structure/B10856416.png)